molecular formula C12H14O4 B8806434 Methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

Methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

Cat. No. B8806434
M. Wt: 222.24 g/mol
InChI Key: JXRYDOZRPYFBKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate is a natural product found in Scorzonera hispanica, Aragoa lucidula, and other organisms with data available.

properties

Product Name

Methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 3-(3,4-dimethoxyphenyl)prop-2-enoate

InChI

InChI=1S/C12H14O4/c1-14-10-6-4-9(8-11(10)15-2)5-7-12(13)16-3/h4-8H,1-3H3

InChI Key

JXRYDOZRPYFBKO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)OC)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-(3,4-Dimethoxy-phenyl)-acrylic acid (compound of Example 2 (Step 1); 1.0 g, 4.8 mmol) was dissolved in methanol (10 mL) in the presence of catalytic amount of sulfuric acid. The reaction mixture was stirred at room temperature for 4 h. The reaction mixture was cooled at 5° C. and quenched with saturated sodium carbonate solution (2 mL). The solid obtained was filtered and dried.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 3-(3,4-dimethoxyphenyl)-2-propenoic acid (21.8 g, 105 mmol) in methanol (220 ml) was added thionyl chloride (23.0 mL, 315 mmol) under ice cooling and the mixture was stirred at 60° C. for 12 hours. The resulting mixture was concentrated under reduced pressure, and the residue was added to water and extracted with ethyl acetate. The organic layer was washed with saturated aqueous sodium bicarbonate, water and saturated aqueous sodium chloride, and dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue was crystallized from ethyl acetate-hexane to obtain 18.7 g (yield 80%) of the title compound. mp. 72–74° C.
Quantity
21.8 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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